

Application Notes and Protocols for Targeting Metastatic Lymph Nodes with LyP-1

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Compound of Interest

Compound Name: LyP-1

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Introduction

Metastatic dissemination to lymph nodes is a critical step in the progression of many cancers and a significant indicator of poor prognosis. The development of targeted therapies that can specifically recognize and eliminate metastatic cells within the lymphatic system is a paramount goal in oncology research. **LyP-1**, a cyclic 9-amino acid peptide (CGNKRTRGC), has emerged as a promising tool for targeting metastatic lymph nodes.^{[1][2]} This peptide specifically binds to the p32 protein (also known as gC1qR or HABP1), which is overexpressed on the surface of various tumor cells, tumor-associated lymphatic endothelial cells, and macrophages within the tumor microenvironment.^{[3][4]}

These application notes provide a comprehensive overview and detailed protocols for utilizing **LyP-1** to target metastatic lymph nodes for imaging and therapeutic applications.

Principle of LyP-1 Targeting

The targeting mechanism of **LyP-1** is a multi-step process that facilitates the delivery of conjugated payloads to metastatic sites.

- **Binding to p32:** The cyclic **LyP-1** peptide initially binds to its receptor, p32, which is aberrantly expressed on the surface of cancer cells and tumor-associated stromal cells in metastatic lymph nodes.^{[3][4]}

- **Proteolytic Cleavage:** Following binding, **LyP-1** is proteolytically cleaved, exposing a C-terminal CendR (C-end rule) motif.[\[5\]](#)
- **Neuropilin Binding and Internalization:** The exposed CendR motif then interacts with neuropilin-1 and/or -2 (NRP-1/2), triggering internalization of the peptide and its conjugated cargo into the target cells.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Pro-apoptotic Activity:** Notably, **LyP-1** itself exhibits intrinsic pro-apoptotic and cytotoxic effects on cancer cells upon binding and internalization.[\[2\]](#)

This unique targeting and internalization pathway makes **LyP-1** an attractive candidate for the delivery of various payloads, including imaging agents and anticancer drugs, to metastatic lymph nodes.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the efficacy of **LyP-1**-mediated targeting.

Table 1: In Vitro Cellular Uptake of **LyP-1**-Conjugated Nanoparticles

Nanoparticle System	Cell Line	Fold Increase in Uptake (LyP-1 vs. Non-targeted)	Reference
PEG-PLGA Nanoparticles	Not Specified	~4	[8]
Lipid-Polymer Composite Nanoparticles	Mouse Osteosarcoma (K7M2)	Significantly Higher	[9]

Table 2: In Vivo Accumulation of **LyP-1**-Conjugated Agents in Metastatic Lymph Nodes and Tumors

Agent	Animal Model	Tissue	Fold Increase in Accumulation (LyP-1 vs. Control)	% Injected Dose per Gram (%ID/g)	Reference
LyP-1-conjugated PEG-PLGA Nanoparticles	Pancreatic Cancer with Lymph Node Metastasis	Metastatic Lymph Nodes	~8	Not Specified	[8]
¹³¹ I-LyP-1	MDA-MB-435 Xenografts	Tumor	6.3 (Tumor to Muscle Ratio)	Not Specified	[5]
LyP-1-Bi ₂ S ₃ Nanoparticles	Not Specified	Tumor	1.7	Not Specified	[3]

Table 3: Biodistribution of Nanoparticles in Major Organs (%ID/g)

This table provides a general reference for nanoparticle biodistribution from systemic circulation.

Organ	Nanoparticle Biodistribution Coefficients (NBC) in Mice (%ID/g)
Liver	17.56
Spleen	12.1
Lungs	2.8
Kidneys	3.1
Heart	1.8
Brain	0.3
Tumor	3.4

Source: Adapted from a meta-analysis of 2018 datasets.[\[3\]](#)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of LyP-1 Peptide

This protocol describes the manual Fmoc/tBu solid-phase peptide synthesis (SPPS) of the **LyP-1** peptide (CGNKRTRGC).

Materials:

- Fmoc-Cys(Trt)-Wang resin
- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH)
- Coupling reagents: HBTU, HOBt
- Activator base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% piperidine in DMF
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Washing solvents: Methanol (MeOH)
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
- Ether (cold)
- For cyclization: Dimethyl sulfoxide (DMSO), Water

Procedure:

- Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

- **Amino Acid Coupling:** a. Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the activated amino acid solution. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
- **Repeat Deprotection and Coupling:** Repeat steps 2 and 3 for each amino acid in the **LyP-1** sequence.
- **Cleavage and Deprotection:** a. After the final amino acid is coupled, wash the resin with DCM and dry it. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the peptide by adding cold ether to the filtrate. e. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
- **Cyclization (Disulfide Bond Formation):** a. Dissolve the linear peptide in a DMSO/water mixture. b. Stir the solution at room temperature and monitor the formation of the cyclic peptide by HPLC. c. Purify the cyclic **LyP-1** peptide by reverse-phase HPLC. d. Confirm the mass of the final product by mass spectrometry.

Protocol 2: Conjugation of LyP-1 to Maleimide-Functionalized Nanoparticles

This protocol details the conjugation of the cysteine-containing **LyP-1** peptide to nanoparticles functionalized with maleimide groups via a thiol-maleimide "click" reaction.[\[10\]](#)

Materials:

- Maleimide-functionalized nanoparticles (e.g., Maleimide-PEG-PLGA)
- **LyP-1** peptide with a free thiol group
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
- Quenching reagent: L-cysteine or β -mercaptoethanol
- Purification system: Size exclusion chromatography (SEC) or dialysis cassettes

Procedure:

- **Prepare Nanoparticle Suspension:** Disperse the maleimide-functionalized nanoparticles in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
- **Prepare **LyP-1** Solution:** Dissolve the **LyP-1** peptide in the degassed conjugation buffer to a known concentration.
- **Conjugation Reaction:** a. Add the **LyP-1** solution to the nanoparticle suspension. A 10-20 fold molar excess of **LyP-1** to maleimide groups on the nanoparticles is a recommended starting point. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- **Quench Unreacted Maleimides (Optional):** Add a small excess of L-cysteine or β -mercaptoethanol to the reaction mixture and incubate for 30 minutes to quench any unreacted maleimide groups.
- **Purification:** Remove unconjugated **LyP-1** and quenching reagents by SEC or dialysis.
- **Characterization:** Confirm the successful conjugation of **LyP-1** to the nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) for size and zeta potential, and transmission electron microscopy (TEM) for morphology.

Protocol 3: In Vitro Cellular Uptake of **LyP-1**-Conjugated Nanoparticles

This protocol describes a method to quantify the cellular uptake of fluorescently labeled **LyP-1**-conjugated nanoparticles in p32-expressing cancer cells (e.g., MDA-MB-435).

Materials:

- MDA-MB-435 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Fluorescently labeled **LyP-1**-conjugated nanoparticles and non-targeted control nanoparticles

- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Flow cytometer or fluorescence microscope
- DAPI stain (for microscopy)

Procedure:

- Cell Seeding: Seed MDA-MB-435 cells in a 24-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Nanoparticle Incubation: a. Remove the culture medium and wash the cells with PBS. b. Add fresh medium containing various concentrations of fluorescently labeled **LyP-1**-conjugated nanoparticles or control nanoparticles to the wells. c. Incubate for 4 hours at 37°C.
- Washing: a. Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove unbound nanoparticles.
- Uptake Analysis by Flow Cytometry: a. Detach the cells using Trypsin-EDTA. b. Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
- Uptake Visualization by Fluorescence Microscopy: a. After washing (step 3), fix the cells with 4% paraformaldehyde. b. Stain the cell nuclei with DAPI. c. Visualize the cellular uptake of the fluorescent nanoparticles using a fluorescence microscope.

Protocol 4: In Vivo Targeting of Metastatic Lymph Nodes in a 4T1 Murine Breast Cancer Model

This protocol outlines the establishment of a metastatic lymph node model using 4T1 murine breast cancer cells and subsequent in vivo imaging of **LyP-1**-conjugated probes.^{[1][11][12]}

Materials:

- 4T1 murine breast cancer cells
- Female BALB/c mice (6-8 weeks old)

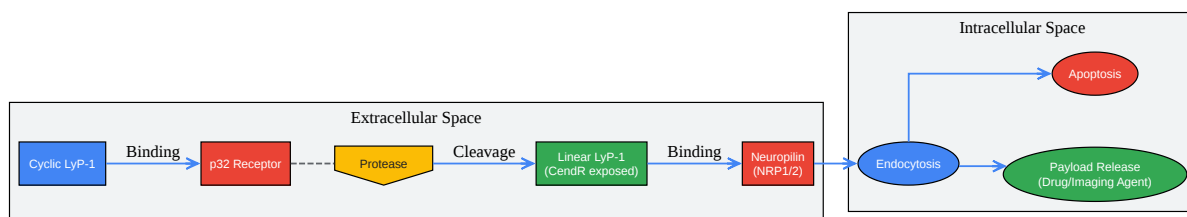
- Cell culture medium and reagents
- Matrigel (optional)
- Fluorescently labeled **LyP-1**-conjugated imaging probe and control probe
- In vivo imaging system (e.g., IVIS)
- Anesthesia (e.g., isoflurane)

Procedure:

- Tumor Cell Implantation: a. Harvest 4T1 cells and resuspend them in PBS (or a PBS/Matrigel mixture) at a concentration of 1×10^6 cells/100 μ L. b. Inject 100 μ L of the cell suspension into the fourth mammary fat pad of each mouse.
- Metastasis Development: Allow the primary tumors to grow and metastasize to the draining lymph nodes (axillary and brachial) for 2-3 weeks.
- Probe Administration: a. Administer the fluorescently labeled **LyP-1**-conjugated imaging probe or the control probe via intravenous (tail vein) injection.
- In Vivo Imaging: a. At various time points post-injection (e.g., 4, 24, and 48 hours), anesthetize the mice. b. Acquire whole-body fluorescence images using an in vivo imaging system.
- Ex Vivo Imaging and Analysis: a. After the final in vivo imaging session, euthanize the mice. b. Excise the primary tumor, draining lymph nodes, and major organs. c. Acquire fluorescence images of the excised tissues to confirm the in vivo findings. d. Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to the lymph nodes and tumors.

Visualizations

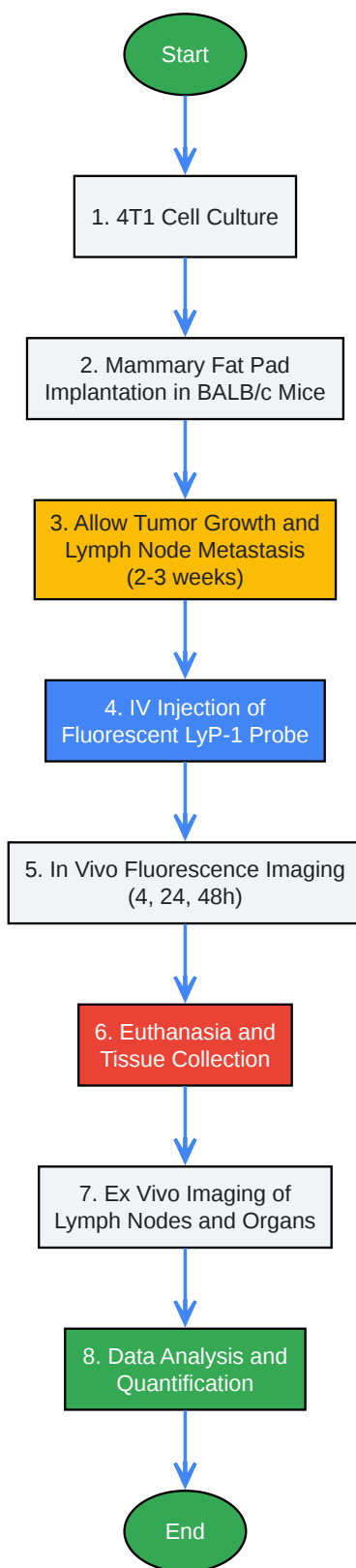
Signaling Pathway of LyP-1 Internalization



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Caption: **LyP-1** internalization signaling pathway.

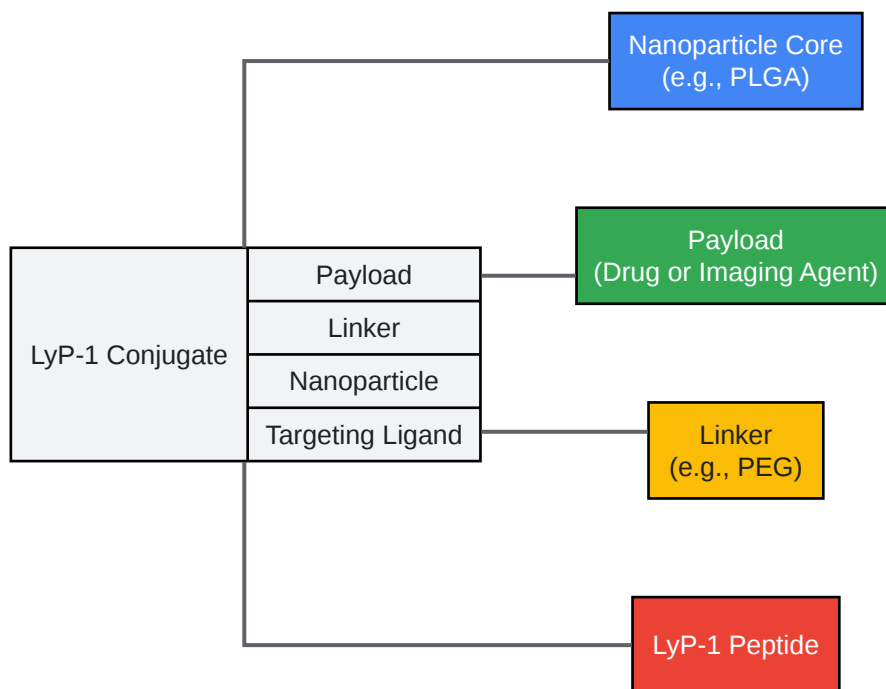
Experimental Workflow for In Vivo Targeting



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Caption: Workflow for in vivo targeting of metastatic lymph nodes.

Logical Relationship of LyP-1 Conjugate Components



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Caption: Components of a **LyP-1** targeted nanoparticle.

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